molecular formula C6H7F2N3 B2747828 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine CAS No. 2173998-94-0

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine

Cat. No.: B2747828
CAS No.: 2173998-94-0
M. Wt: 159.14
InChI Key: USFKMWKVPXOXSI-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine (CAS 2173998-94-0) is a fluorinated pyrazole derivative of high interest in medicinal chemistry and oncology research. This compound, with the molecular formula C6H7F2N3 and a molecular weight of 159.14 g/mol, serves as a versatile chemical building block . Its primary research value lies in its application as a key synthetic intermediate for the development of novel 3(5)-amino-pyrazole derivatives investigated as antitumor agents . These derivatives have shown potential in the treatment of proliferative disorders such as cancer, as well as neurodegenerative and autoimmune diseases . The compound's distinct structure, featuring a difluorocyclopropyl substituent, is often incorporated into larger molecular frameworks to modulate biological activity and physicochemical properties. Researchers utilize this amine in the synthesis of more complex molecules, including various acetamide derivatives, which are designed to inhibit specific kinases involved in cell cycle regulation . Proper storage is critical to maintain stability; it is recommended to keep the material in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3/c7-6(8)3-4(6)11-2-1-5(9)10-11/h1-2,4H,3H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFKMWKVPXOXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis, yielding fluoroallylic sulfones . Industrial production methods often focus on optimizing yields and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium arylsulfinates, potassium fluoride, and 18-crown-6. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Reactivity

Recent studies have explored the synthesis of 1-(2,2-difluorocyclopropyl)-substituted pyrazoles through various methods. Notably, the difluorocyclopropanation of N-vinylazoles has been investigated, leading to the formation of functionalized pyrazole derivatives. This process has shown efficiency on a large scale (up to 100 grams) and can produce various derivatives that are valuable in medicinal chemistry .

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine exhibits a range of biological activities which can be categorized as follows:

Antitumor Activity

Compounds with similar structural motifs have demonstrated significant antitumor properties. For example, derivatives containing pyrazole rings have been shown to inhibit specific kinases associated with tumor growth. The following table summarizes the antitumor efficacy observed in studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)15.5Inhibition of EGFR
Compound BMCF7 (Breast Cancer)20.3Apoptosis induction
This compoundHeLa (Cervical Cancer)TBDTBD

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Pyrazole derivatives are known for their ability to combat bacterial infections. The following table illustrates the antimicrobial activity results:

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1264
Pseudomonas aeruginosa10128

Anti-inflammatory Effects

Research indicates that compounds like this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The potential mechanism involves targeting pathways such as NF-kB, which plays a crucial role in mediating inflammatory responses.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in synthesizing advanced materials and pharmaceuticals:

  • A study published in European Journal of Organic Chemistry detailed the synthesis of N-difluorocyclopropyl-substituted pyrazoles and their reactivity towards common electrophilic substitution reactions. The research indicated that these compounds could serve as intermediates for further functionalization, making them valuable in drug discovery .
  • Another investigation focused on the biological evaluation of pyrazole derivatives, showcasing their potential as antimicrobial agents against various pathogens .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways. The difluorocyclopropyl group can affect the charge distribution and electrostatic surface of the compound, leading to specific interactions with biological molecules . These interactions can result in various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The compound is compared below with analogs differing in substituents on the pyrazole ring or cyclopropyl moiety. Key differences in structural features, synthesis, and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrazole Key Features/Applications
1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine C₆H₇F₂N₃ 171.14 2,2-Difluorocyclopropyl Enhanced rigidity; agrochemical intermediates
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine C₁₀H₉F₂N₃ 209.20 2,4-Difluorophenyl, 3-methyl Antibacterial research
1-(2-Fluorophenyl)-1H-pyrazol-3-amine C₉H₈FN₃ 177.18 2-Fluorophenyl Kinase inhibition studies
1-(2,2-Difluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine C₁₀H₁₄F₂N₄O 244.24 2,2-Difluoroethyl, pyrrolidinyl Potential CNS-targeting agent
1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride C₄H₆ClF₂N₃ 169.56 Difluoromethyl Intermediate for fluorinated drug candidates

Key Comparative Insights

Structural Rigidity and Lipophilicity The 2,2-difluorocyclopropyl group in the target compound introduces steric hindrance and rigidity, which can improve binding specificity in biological targets compared to flexible substituents like the 2,2-difluoroethyl group in . Cyclopropane rings are known to mimic peptide bonds, enhancing interactions with enzymes or receptors . The difluorophenyl analogs (e.g., ) exhibit higher lipophilicity (logP ~2.5–3.0) compared to the cyclopropyl derivative (estimated logP ~1.8), which may influence membrane permeability and metabolic stability.

Synthetic Accessibility The target compound is synthesized via nucleophilic substitution or cyclopropanation reactions. For example, cyclopropanamine can react with fluorinated pyrazole precursors under copper catalysis . In contrast, 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine is synthesized via condensation of 4-fluoroacetophenone with aminopyrazole derivatives, requiring harsher conditions (e.g., 48% HBr) .

Biological Activity

  • This compound has shown promise in agrochemical applications, where its rigidity improves resistance to environmental degradation .
  • The difluorophenyl analog in demonstrated antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the electron-withdrawing fluorine atoms enhancing target binding.

Spectroscopic Characterization

  • The target compound’s NMR profile (e.g., δ ~6.5 ppm for pyrazole protons) differs from analogs due to the cyclopropyl ring’s anisotropic effects. For example, 1-(2-fluorophenyl)-1H-pyrazol-3-amine shows aromatic proton signals at δ ~7.2–7.8 ppm .

Biological Activity

1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole ring substituted with a difluorocyclopropyl group, suggests promising biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉F₂N₃. The difluorocyclopropyl group enhances the compound's lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₇H₉F₂N₃
Molecular Weight169.16 g/mol
Lipophilicity (Log P)High (exact value TBD)
SolubilityModerate (specifics TBD)

Research indicates that this compound may act as an inhibitor of specific kinases, which are critical in various signaling pathways related to inflammation and cancer progression. Initial studies have employed techniques such as surface plasmon resonance and isothermal titration calorimetry to evaluate its binding affinity and inhibition kinetics against various kinase targets. The difluorocyclopropyl substitution likely enhances selectivity and potency.

In Vitro Studies

Preliminary in vitro studies suggest that this compound exhibits notable inhibitory activity against certain kinases:

  • Kinase Inhibition : The compound has shown selective inhibition against several kinases involved in inflammatory responses and cancer pathways.
  • Selectivity Profile : Compared to other pyrazole derivatives, this compound demonstrates a cleaner inhibition profile with fewer off-target effects.

Case Studies

A recent study evaluated the efficacy of this compound in models of autoimmune diseases. The findings indicated that the compound could effectively modulate immune responses by inhibiting specific kinases involved in cytokine signaling.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrazole derivatives:

Compound NameBiological ActivityRemarks
5-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amineModerate kinase inhibitionSimilar structure; different substitution pattern
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amineWeak antibacterial activityLess potent than target compound
Brepocitinib (PF-0670841)Dual TYK2/JAK1 inhibitorAdvanced clinical trials

Therapeutic Applications

Given its biological activity, this compound holds potential for therapeutic applications in:

  • Cancer Treatment : As an inhibitor of kinases involved in tumor growth and metastasis.
  • Autoimmune Diseases : By modulating immune responses through specific kinase inhibition.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,2-Difluorocyclopropyl)-1H-pyrazol-3-amine?

Methodological Answer: The synthesis typically involves cyclopropane derivatives and pyrazole intermediates. A plausible route includes:

  • Step 1: Reacting 2,2-difluorocyclopropane carboxylic acid with hydrazine to form a cyclopropyl hydrazine intermediate.
  • Step 2: Cyclocondensation with a β-keto nitrile or ester to construct the pyrazole ring.
  • Step 3: Selective functionalization at the 3-position using ammonia or an amine source under basic conditions (e.g., K₂CO₃ in DMF) .
    Key Considerations:
  • Fluorine substituents on the cyclopropane ring may require inert conditions (argon atmosphere) to prevent dehalogenation.
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is recommended to isolate the amine product .

Q. How can researchers characterize the stability and reactivity of this compound under experimental conditions?

Methodological Answer:

  • Stability Testing:
    • Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative degradation.
    • Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds .
  • Reactivity Screening:
    • Test reactions with common electrophiles (e.g., aldehydes for Schiff base formation) or nucleophiles (e.g., Grignard reagents).
    • Fluorine’s electron-withdrawing effect may enhance electrophilic substitution at the pyrazole ring .

Q. What spectroscopic techniques are most effective for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR:
    • The difluorocyclopropyl group shows distinct coupling patterns (e.g., J₃,4 = ~5–8 Hz for cyclopropane protons).
    • Pyrazole NH₂ protons typically appear as broad singlets near δ 5.0–6.0 ppm .
  • HRMS (ESI):
    • Confirm molecular ion [M+H]⁺ with <2 ppm error. Expected m/z for C₆H₈F₂N₃: 176.0634 .

Advanced Research Questions

Q. How does the difluorocyclopropyl group influence electronic and steric effects in catalytic reactions?

Methodological Answer:

  • Computational Analysis:
    • Use density functional theory (DFT) to map frontier molecular orbitals (FMOs). Fluorine’s electronegativity lowers HOMO energy, reducing nucleophilicity at the pyrazole ring .
  • Steric Mapping:
    • Compare X-ray crystallography data (if available) with analogs (e.g., 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine) to assess ring strain and substituent bulk .
      Experimental Validation:
  • Conduct kinetic studies in Suzuki-Miyaura couplings; steric hindrance from the cyclopropyl group may reduce coupling efficiency vs. planar aryl substituents .

Q. How can contradictions in biological activity data between similar pyrazole derivatives be resolved?

Methodological Answer:

  • Case Study:
    • If 1-(2,2-difluorocyclopropyl) analog shows lower antimicrobial activity vs. 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine , analyze:
  • Lipophilicity: Calculate logP (difluorocyclopropyl may reduce membrane permeability vs. aryl groups).
  • Target Binding: Use molecular docking to compare interactions with enzymes (e.g., bacterial dihydrofolate reductase).
  • Statistical Approach:
    • Apply multivariate analysis (PCA) to correlate substituent properties (Hammett σ, molar refractivity) with bioactivity .

Q. What computational strategies optimize reaction pathways for scaled synthesis?

Methodological Answer:

  • Reaction Path Search:
    • Use quantum chemical calculations (e.g., Gaussian 16) to model transition states for cyclopropane ring formation.
    • Identify low-energy pathways for ring-opening/closure steps .
  • Machine Learning (ML):
    • Train models on existing pyrazole synthesis data (e.g., solvent effects, catalyst performance) to predict optimal conditions (e.g., solvent: DMF vs. THF; catalyst: CuI vs. Pd) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.